2-(2-Phenoxyethoxy)benzoic acid

Description

BenchChem offers high-quality 2-(2-Phenoxyethoxy)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Phenoxyethoxy)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

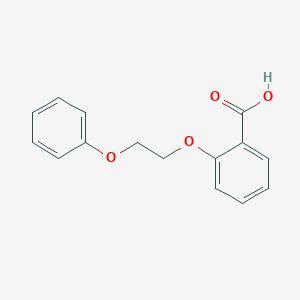

Structure

3D Structure

Properties

IUPAC Name |

2-(2-phenoxyethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c16-15(17)13-8-4-5-9-14(13)19-11-10-18-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTODKUCZLUADDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCOC2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50368248 | |

| Record name | 2-(2-phenoxyethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101093-93-0 | |

| Record name | 2-(2-phenoxyethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(2-Phenoxyethoxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2-Phenoxyethoxy)benzoic acid, a molecule of interest within the broader class of phenoxybenzoic acids. While specific data for this particular ortho-isomer is limited in publicly accessible databases, this document synthesizes available information and draws logical inferences from closely related isomers and structural analogs. This guide will cover the compound's chemical identity, extrapolated physical and chemical properties, potential synthetic pathways, and prospective applications, with a particular focus on its relevance to drug discovery and materials science. The content is structured to provide both foundational knowledge and practical insights for professionals in the field.

Chemical Identity and Structure

2-(2-Phenoxyethoxy)benzoic acid is an aromatic carboxylic acid featuring a phenoxyethoxy substituent at the ortho position of the benzoic acid ring. Its chemical structure is confirmed by its entry in the PubChem database with Compound ID (CID) 2360902[1].

Molecular Formula: C₁₅H₁₄O₄

Molecular Weight: 258.27 g/mol

Structure:

Caption: Chemical structure of 2-(2-Phenoxyethoxy)benzoic acid.

CAS Number: As of the latest search, a specific CAS number for 2-(2-Phenoxyethoxy)benzoic acid has not been identified in major public databases. For reference, the CAS numbers for its isomers are:

The absence of a dedicated CAS number suggests that this specific isomer may be a novel compound or has not been extensively studied and registered. Researchers should exercise caution when searching for and procuring this compound, ensuring verification of its identity through analytical methods.

Physicochemical Properties (Predicted and Inferred)

Due to the lack of specific experimental data for 2-(2-Phenoxyethoxy)benzoic acid, the following properties are predicted based on its chemical structure and comparison with its isomers and related compounds.

| Property | Predicted/Inferred Value | Basis for Inference |

| Physical State | White to off-white solid | General characteristic of benzoic acid derivatives[3]. |

| Melting Point | 127-132 °C | Based on the melting point of the related compound 2-(2-phenylethyl)benzoic acid[4]. |

| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol, acetone, and DMSO. | General solubility of benzoic acid and its derivatives. |

| pKa | ~4-5 | The carboxylic acid moiety is expected to have a pKa in the typical range for benzoic acids. |

Synthesis Strategies

Proposed Synthetic Pathway: Williamson Ether Synthesis

This pathway involves the reaction of a salicylate with a phenoxyethyl halide.

Caption: Proposed Williamson ether synthesis pathway.

Experimental Protocol (Hypothetical):

-

Ether Formation: To a solution of methyl salicylate in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a slight excess of a base like potassium carbonate. Stir the mixture at room temperature for 30 minutes. Add 2-phenoxyethyl bromide dropwise and heat the reaction mixture to 80-100 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Isolation of Intermediate: After completion, cool the reaction mixture, pour it into water, and extract with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl 2-(2-phenoxyethoxy)benzoate. Purify by column chromatography if necessary.

-

Hydrolysis: Dissolve the intermediate ester in a mixture of ethanol and an aqueous solution of a strong base like sodium hydroxide. Reflux the mixture for several hours until the hydrolysis is complete (monitored by TLC).

-

Acidification and Product Isolation: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the aqueous residue with water and acidify with a mineral acid (e.g., HCl) to a pH of 2-3. The desired product, 2-(2-Phenoxyethoxy)benzoic acid, should precipitate. Collect the solid by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent can be performed for further purification.

This proposed synthesis is analogous to methods used for similar phenoxybenzoic acids[5].

Potential Applications and Biological Activity

The applications and biological activity of 2-(2-Phenoxyethoxy)benzoic acid are not yet documented. However, based on the known activities of related phenoxybenzoic acid and benzoic acid derivatives, several potential areas of interest can be proposed for future research.

Pharmaceutical and Medicinal Chemistry

Many benzoic acid derivatives are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties[6]. Specifically, derivatives of 2-phenoxybenzoic acid have been investigated for their analgesic and anti-inflammatory activities[7][8]. It is plausible that 2-(2-Phenoxyethoxy)benzoic acid could serve as a scaffold for the development of novel therapeutic agents.

Potential Signaling Pathway Involvement:

Derivatives of benzoic acid have been shown to modulate inflammatory pathways, such as the NF-κB signaling cascade[6]. It is hypothesized that 2-(2-Phenoxyethoxy)benzoic acid or its derivatives could exhibit similar activity.

Caption: Hypothesized modulation of the NF-κB signaling pathway.

Agrochemicals

Certain phenoxybenzoic acid derivatives have found applications as herbicides[9]. The structural features of 2-(2-Phenoxyethoxy)benzoic acid may warrant investigation into its potential herbicidal or plant growth-regulating properties.

Materials Science

Benzoic acid and its derivatives are utilized as intermediates in the synthesis of plasticizers, resins, and polymers[9]. The phenoxyethoxy moiety in the target compound could impart specific properties such as flexibility and thermal stability to polymers, making it a candidate for investigation in materials science applications.

Safety and Handling

No specific safety data sheet (SDS) is available for 2-(2-Phenoxyethoxy)benzoic acid. Therefore, it should be handled with the standard precautions for a novel chemical compound of unknown toxicity. The safety information for structurally similar compounds, such as 2-phenoxybenzoic acid and other benzoic acid derivatives, can provide a preliminary guide.

General Precautions (Inferred):

-

Eye and Skin Contact: Likely to cause skin and serious eye irritation[3][10]. Wear appropriate personal protective equipment (PPE), including safety glasses with side shields and chemical-resistant gloves.

-

Inhalation: May cause respiratory irritation[3][11]. Work in a well-ventilated area or use a chemical fume hood. Avoid generating dust.

-

Ingestion: May be harmful if swallowed[10].

-

First Aid: In case of contact, rinse the affected area thoroughly with water. If inhaled, move to fresh air. If swallowed, seek medical attention[3][10].

A comprehensive risk assessment should be conducted before handling this compound.

Conclusion

2-(2-Phenoxyethoxy)benzoic acid represents an under-explored area within the class of phenoxybenzoic acids. While the current lack of a dedicated CAS number and extensive experimental data presents challenges, its structural similarity to compounds with known biological and material properties suggests that it holds potential for future research and development. This guide has provided a foundational understanding of its chemical identity, inferred properties, plausible synthetic routes, and potential applications. It is hoped that this will serve as a valuable resource for scientists and researchers interested in exploring the potential of this and other novel benzoic acid derivatives.

References

-

PubChem. (n.d.). 2-[2-(2-Phenoxyethoxy)benzoyl]oxybenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2-(2-Phenoxyethoxy)benzoic acid. Retrieved from [Link]

-

Almasirad, A., et al. (2006). Synthesis and analgesic activity of 2-phenoxybenzoic acid and N-phenylanthranilic acid hydrazides. Biological & Pharmaceutical Bulletin, 29(6), 1180-1185. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Phenoxymethyl)benzoic acid. Retrieved from [Link]

-

National Institute of Standards and Technology. (2015, December 1). SAFETY DATA SHEET. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2023, November 1). Benzoic acid, 2-phenoxy- - Substance Details - SRS. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-((2-(2-Methoxyethoxy)ethoxy)carbonyl)benzoic acid. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis and analgesic activity of 2-phenoxybenzoic acid and N-phenylanthranilic acid hydrazides. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Synthesis and Analgesic Activity of 2-Phenoxybenzoic Acid and N-Phenylanthranilic Acid Hydrazides. Retrieved from [Link]

-

MDPI. (2024, March 15). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors.... Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-(4-methylphenoxy)benzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). EP1454891A1 - Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.

-

Organic Syntheses. (2023, August 6). Synthesis of Phenols from Benzoic Acids. Retrieved from [Link]

-

oc-praktikum.de. (2006, March). 3018 Synthesis of 3-phenylbenzoic acid from 3-iodobenzoic acid. Retrieved from [Link]

Sources

- 1. 2-(2-Phenoxyethoxy)benzoic acid | C15H14O4 | CID 2360902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 116495-73-9|3-(2-Phenoxyethoxy)benzoic acid|BLD Pharm [bldpharm.com]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. 2-(2-phenylethyl)benzoic acid | 4890-85-1 [sigmaaldrich.com]

- 5. prepchem.com [prepchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis and analgesic activity of 2-phenoxybenzoic acid and N-phenylanthranilic acid hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chemimpex.com [chemimpex.com]

- 10. fishersci.com [fishersci.com]

- 11. echemi.com [echemi.com]

An In-depth Technical Guide to 2-(2-Phenoxyethoxy)benzoic Acid: Synthesis, Characterization, and Potential Applications

This guide provides a comprehensive technical overview of 2-(2-Phenoxyethoxy)benzoic acid, a molecule of interest in the fields of medicinal chemistry and materials science. We will delve into its chemical structure, a detailed, field-proven synthetic protocol, and a thorough analysis of its characterization. Furthermore, we will explore its potential applications, drawing upon the established biological activities of related benzoic acid and phenoxy ether derivatives. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this compound.

Introduction and Molecular Overview

2-(2-Phenoxyethoxy)benzoic acid, with the chemical formula C₁₅H₁₄O₄, is an aromatic carboxylic acid featuring a phenoxyethoxy substituent at the ortho-position of the benzoic acid ring.[1] The presence of both a carboxylic acid group, a well-known pharmacophore, and a flexible phenoxyethoxy side chain suggests a potential for diverse biological activities and applications in polymer chemistry.[2][3]

The structural uniqueness of this molecule lies in the ether linkage and the spatial arrangement of the functional groups, which can influence its binding affinity to biological targets and its physicochemical properties. Benzoic acid and its derivatives are known to exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and analgesic properties.[2][4][5] The addition of the phenoxyethoxy group may modulate these activities and introduce novel therapeutic potential.

Table 1: Physicochemical Properties of 2-(2-Phenoxyethoxy)benzoic acid

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₄O₄ | [1] |

| Molecular Weight | 258.27 g/mol | [6] |

| IUPAC Name | 2-(2-Phenoxyethoxy)benzoic acid | [1] |

| CAS Number | Not available | |

| Predicted XLogP3 | 3.1 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 5 | PubChem |

Synthesis of 2-(2-Phenoxyethoxy)benzoic Acid

The most logical and established method for the synthesis of 2-(2-Phenoxyethoxy)benzoic acid is the Williamson ether synthesis.[7] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, we will adapt the procedure to react the sodium salt of salicylic acid (sodium 2-hydroxybenzoate) with 2-phenoxyethyl bromide. The causality behind this choice is the high nucleophilicity of the phenoxide ion and the reactivity of the primary alkyl halide, which favors an Sₙ2 mechanism and minimizes side reactions like elimination.[8]

Synthesis Workflow

Caption: Synthetic workflow for 2-(2-Phenoxyethoxy)benzoic acid.

Experimental Protocol

Materials:

-

Salicylic acid (2-hydroxybenzoic acid)

-

Sodium hydroxide (NaOH)

-

2-Phenoxyethyl bromide

-

Dimethylformamide (DMF), anhydrous

-

Hydrochloric acid (HCl), 2M

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethanol (for recrystallization)

Procedure:

-

Deprotonation of Salicylic Acid: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve salicylic acid (1.0 eq) in anhydrous DMF. Add sodium hydroxide (1.1 eq) portion-wise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the sodium salicylate salt. The choice of DMF as a solvent is due to its polar aprotic nature, which effectively solvates the cation while leaving the nucleophilic anion reactive.[9]

-

Williamson Ether Synthesis: To the solution of sodium salicylate, add 2-phenoxyethyl bromide (1.05 eq) dropwise via a syringe. Heat the reaction mixture to 80-90 °C and maintain this temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The elevated temperature is necessary to overcome the activation energy of the Sₙ2 reaction.[10]

-

Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and pour it into a beaker containing ice-cold water. Acidify the aqueous solution to a pH of 2-3 with 2M HCl to protonate the carboxylic acid, causing the product to precipitate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). The organic layers are combined. This step is crucial for separating the desired organic product from inorganic salts and other aqueous-soluble impurities.[11]

-

Washing and Drying: Wash the combined organic layers with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product. Purify the crude solid by recrystallization from a minimal amount of hot ethanol to yield pure 2-(2-Phenoxyethoxy)benzoic acid as a white crystalline solid. Recrystallization is a standard and effective method for purifying solid organic compounds.[12]

Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to provide key information about the different proton environments in the molecule.

-

Aromatic Protons: There will be two sets of aromatic protons. The protons on the benzoic acid ring will likely appear as complex multiplets due to their ortho, meta, and para relationships. The protons on the phenoxy ring will also appear as multiplets.

-

Ethoxy Protons: The two methylene groups of the ethoxy chain will each give a distinct signal, likely triplets, due to coupling with each other. The methylene group closer to the phenoxy group will be more deshielded than the one closer to the benzoic acid ring.

-

Carboxylic Acid Proton: A broad singlet is expected for the carboxylic acid proton, typically in the downfield region (δ 10-13 ppm).

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom.

-

Carbonyl Carbon: The carboxylic acid carbonyl carbon will appear as a singlet at a characteristic downfield chemical shift (around 170 ppm).

-

Aromatic Carbons: The aromatic carbons will resonate in the region of δ 110-160 ppm. The carbons attached to oxygen will be the most deshielded.

-

Aliphatic Carbons: The two methylene carbons of the ethoxy chain will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum will confirm the presence of key functional groups.

-

O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the hydroxyl group of the carboxylic acid, often overlapping with C-H stretches.

-

C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹ will indicate the presence of the carbonyl group of the carboxylic acid.

-

C-O Stretch: The ether linkages will give rise to strong C-O stretching vibrations in the fingerprint region, typically around 1250 cm⁻¹ (aryl-alkyl ether) and 1100 cm⁻¹ (alkyl-alkyl ether).

-

Aromatic C=C Stretches: Medium to weak absorptions in the 1600-1450 cm⁻¹ region will confirm the presence of the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) should be observed at m/z = 258.27. Fragmentation patterns may include the loss of the carboxylic acid group and cleavage of the ether linkages.

Potential Applications and Future Directions

While specific studies on the biological activity of 2-(2-Phenoxyethoxy)benzoic acid are limited, the known pharmacology of its constituent moieties provides a strong basis for predicting its potential applications.

Drug Development

-

Anti-inflammatory and Analgesic Agents: Benzoic acid derivatives, most notably salicylic acid and its acetylated form, aspirin, are well-established anti-inflammatory and analgesic agents. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes. It is plausible that 2-(2-Phenoxyethoxy)benzoic acid could exhibit similar activities.

-

Antimicrobial Properties: Benzoic acid and its salts are widely used as antimicrobial preservatives in food and pharmaceuticals.[4] The phenoxy moiety is also present in some antimicrobial compounds. Therefore, 2-(2-Phenoxyethoxy)benzoic acid warrants investigation for its potential antibacterial and antifungal properties.

-

Anticancer Potential: Numerous synthetic derivatives of benzoic acid have been investigated for their anticancer properties.[13][14] The structural features of 2-(2-Phenoxyethoxy)benzoic acid make it a candidate for screening in various cancer cell lines.

Materials Science

The presence of both a carboxylic acid and an aromatic ether structure suggests that 2-(2-Phenoxyethoxy)benzoic acid could serve as a monomer or a modifying agent in the synthesis of polymers with specific thermal or mechanical properties.

Safety and Handling

As a novel chemical entity, 2-(2-Phenoxyethoxy)benzoic acid should be handled with care in a laboratory setting. Based on the safety data for related compounds such as 4-phenoxybenzoic acid and 2-(2-phenylethyl)benzoic acid, the following precautions are recommended.[15][16]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

2-(2-Phenoxyethoxy)benzoic acid is a molecule with significant potential in both medicinal chemistry and materials science. This guide has provided a comprehensive overview of its chemical structure, a plausible and detailed synthetic protocol based on the Williamson ether synthesis, and a predictive analysis of its spectroscopic characterization. While further research is needed to fully elucidate its biological activities and physical properties, the information presented here serves as a solid foundation for future investigations into this promising compound.

References

Sources

- 1. 2-(2-Phenoxyethoxy)benzoic acid | C15H14O4 | CID 2360902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Benzoic acid - Wikipedia [en.wikipedia.org]

- 5. longdom.org [longdom.org]

- 6. spectrabase.com [spectrabase.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 9. 2-[(2-OXO-2-PHENYLETHYL)THIO]BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 10. gold-chemistry.org [gold-chemistry.org]

- 11. orgsyn.org [orgsyn.org]

- 12. community.wvu.edu [community.wvu.edu]

- 13. preprints.org [preprints.org]

- 14. preprints.org [preprints.org]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. echemi.com [echemi.com]

2-(2-Phenoxyethoxy)benzoic acid PubChem CID 2360902

An In-depth Technical Guide on 2-(2-Phenoxyethoxy)benzoic acid (PubChem CID: 2360902)

Abstract

This technical guide provides a comprehensive scientific overview of 2-(2-Phenoxyethoxy)benzoic acid (PubChem CID: 2360902), a member of the benzoic acid family of organic compounds. This document is structured to serve researchers, scientists, and drug development professionals by detailing the compound's physicochemical properties, proposing a robust synthesis pathway, and outlining precise analytical methodologies for its characterization and quantification. Furthermore, this guide explores potential therapeutic applications based on the established biological activities of structurally related benzoic acid and phenoxy-ether analogs, while also providing essential safety and handling protocols. The content is grounded in authoritative data, integrating detailed experimental procedures and data visualization to facilitate both theoretical understanding and practical application in a laboratory setting.

Introduction

2-(2-Phenoxyethoxy)benzoic acid is an aromatic carboxylic acid characterized by a benzoic acid core substituted at the ortho position with a 2-phenoxyethoxy group.[1] Its structure combines the key functionalities of a carboxylic acid, an ether linkage, and two aromatic rings, making it a molecule of interest for chemical synthesis and potential pharmacological evaluation. Benzoic acid and its derivatives are a well-established class of compounds with a wide spectrum of applications, ranging from food preservation to active pharmaceutical ingredients.[2][3][4] Derivatives have shown promise as antimicrobial, anti-inflammatory, and anticancer agents.[2][5][6]

The unique structural arrangement of 2-(2-Phenoxyethoxy)benzoic acid, particularly the flexible ether chain and the ortho-substitution pattern, suggests potential for novel biological activities. This guide aims to consolidate the available computed data and infer logical, evidence-based protocols for its synthesis, analysis, and handling, thereby providing a foundational resource for its exploration in drug discovery and development.

Physicochemical Properties

The fundamental physicochemical properties of a compound are critical for predicting its behavior in both chemical and biological systems. The properties of 2-(2-Phenoxyethoxy)benzoic acid have been computationally predicted and are available through public databases such as PubChem.[1]

Chemical Structure:

Caption: 2D structure of 2-(2-Phenoxyethoxy)benzoic acid.

A summary of its key computed properties is presented in Table 1.

Table 1: Computed Physicochemical Properties of 2-(2-Phenoxyethoxy)benzoic acid

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₁₄O₄ | PubChem[1] |

| Molecular Weight | 258.27 g/mol | PubChem[1] |

| XLogP3 | 2.8 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 6 | PubChem[1] |

| Exact Mass | 258.08920893 g/mol | PubChem[1] |

| Topological Polar Surface Area | 55.8 Ų | PubChem[1] |

Synthesis and Characterization

Proposed Synthesis Pathway

The proposed synthesis involves the reaction of methyl salicylate (methyl 2-hydroxybenzoate) with 2-phenoxyethyl bromide in the presence of a base, followed by the hydrolysis of the resulting ester to yield the final carboxylic acid. This two-step approach is advantageous as it protects the carboxylic acid group as a methyl ester during the ether formation, preventing unwanted side reactions.

Caption: Proposed two-step synthesis pathway for 2-(2-Phenoxyethoxy)benzoic acid.

Step-by-Step Synthesis Protocol

This protocol is a model procedure derived from general methods for ether synthesis and ester hydrolysis.[7][8]

Step 1: Synthesis of Methyl 2-(2-phenoxyethoxy)benzoate

-

Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add methyl salicylate (1.0 eq.), anhydrous potassium carbonate (K₂CO₃, 2.0 eq.), and acetone (100 mL).

-

Reaction Initiation: Stir the suspension at room temperature for 15 minutes to ensure a homogenous mixture.

-

Addition of Alkyl Halide: Add 2-phenoxyethyl bromide (1.1 eq.) dropwise to the mixture.

-

Reflux: Heat the reaction mixture to reflux (approximately 56 °C for acetone) and maintain for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, filter the solid K₂CO₃ and wash with acetone. Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the resulting crude oil in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel.

Step 2: Hydrolysis to 2-(2-Phenoxyethoxy)benzoic acid

-

Setup: Dissolve the purified methyl 2-(2-phenoxyethoxy)benzoate from Step 1 in a mixture of methanol (50 mL) and a 2M aqueous solution of sodium hydroxide (NaOH, 3.0 eq.).

-

Hydrolysis: Stir the mixture at 60 °C for 4-6 hours until TLC analysis indicates the complete consumption of the starting ester.

-

Solvent Removal: Remove the methanol under reduced pressure.

-

Acidification: Cool the remaining aqueous solution in an ice bath and acidify to a pH of ~2 by the slow addition of 2M hydrochloric acid (HCl). A white precipitate should form.

-

Isolation and Drying: Collect the precipitate by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum to yield the final product, 2-(2-Phenoxyethoxy)benzoic acid.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the molecular structure. Expected ¹H NMR signals would include distinct aromatic protons for both benzene rings, characteristic triplets for the ethoxy bridge protons, and a downfield singlet for the carboxylic acid proton.[9]

-

Infrared (IR) Spectroscopy: The IR spectrum should show a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and C-O stretches for the ether and carboxylic acid groups.[9]

-

Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition.

Analytical Methodologies

Accurate quantification and purity assessment are essential in drug development. High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for analyzing benzoic acid derivatives.[10][11][12]

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for the routine analysis of 2-(2-Phenoxyethoxy)benzoic acid.

Table 2: Recommended HPLC Parameters

| Parameter | Condition | Rationale |

|---|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm | Standard for reverse-phase separation of moderately polar compounds. |

| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (Gradient) | Provides good peak shape and resolution for acidic analytes.[11] |

| Gradient | 30% to 90% Acetonitrile over 15 min | Ensures elution of the compound while separating it from potential impurities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns, providing good efficiency.[12] |

| Detection | UV at 230 nm and 275 nm | Aromatic rings provide strong UV absorbance; multiple wavelengths aid identification. |

| Injection Volume | 10 µL | Standard volume to avoid column overloading. |

| Column Temperature | 30 °C | Maintains consistent retention times and peak shapes. |

Workflow for HPLC Analysis

Caption: Standard workflow for sample preparation and HPLC analysis.

Potential Therapeutic Applications and Research Directions

While no specific biological activity has been reported for 2-(2-Phenoxyethoxy)benzoic acid in the reviewed literature, the activities of structurally similar compounds provide a strong basis for future investigation.

-

Analgesic and Anti-inflammatory Activity: Derivatives of 2-phenoxybenzoic acid have been synthesized and evaluated for analgesic activities, with some compounds showing significantly higher potency than mefenamic acid and diclofenac sodium.[6][13] The structural core of the topic compound aligns with these pharmacophores, suggesting it may possess similar properties.

-

Anticancer Activity: Benzoic acid derivatives are a cornerstone in the development of novel anticancer agents.[2] They have been shown to inhibit cancer cell proliferation through various mechanisms, including the inhibition of key enzymes like VEGFR-2.[2] The combination of the benzoic acid moiety with a phenoxy group could lead to compounds with potential cytotoxic effects against cancer cell lines.

-

Antimicrobial Activity: Benzoic acid and its salts are widely used as antimicrobial preservatives.[3][4] The lipophilicity introduced by the phenoxyethoxy side chain could enhance cell membrane penetration, potentially leading to derivatives with improved antimicrobial efficacy.[5]

Caption: Potential research directions based on structural motifs.

Safety and Handling

No specific safety data sheet (SDS) is available for 2-(2-Phenoxyethoxy)benzoic acid. Therefore, precautions should be based on data for structurally related compounds like benzoic acid.[14] It should be handled as a potentially hazardous chemical.

General Hazards (Inferred):

-

Eye Irritation: May cause serious eye damage or irritation.[14][15]

-

Skin Irritation: May cause skin irritation upon prolonged contact.[14]

-

Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[15]

Table 3: Recommended Personal Protective Equipment (PPE) and Handling

| Area | Recommendation | Standard |

|---|---|---|

| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. Face shield if handling large quantities. | NIOSH (US) or EN 166 (EU) approved.[15] |

| Skin Protection | Chemically resistant gloves (e.g., nitrile rubber). Lab coat. | Inspect gloves before use. Follow EN 374 standards.[15] |

| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If dust is generated, use a NIOSH-approved particulate respirator. | Follow established respiratory protection programs. |

| Handling | Avoid formation of dust and aerosols. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. | Standard good laboratory practices.[15] |

| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly closed. | Store away from strong oxidizing agents and bases.[14] |

Conclusion

2-(2-Phenoxyethoxy)benzoic acid, PubChem CID 2360902, is a compound with a well-defined structure but limited published experimental data. This guide has provided a robust framework for its scientific exploration by detailing its computed physicochemical properties, proposing a logical synthesis route, and establishing a precise HPLC method for its analysis. By drawing parallels with structurally related compounds, potential therapeutic applications in analgesia, oncology, and microbiology have been identified as promising avenues for future research. Adherence to the outlined safety protocols is essential for its handling. This document serves as a foundational resource to stimulate and guide further investigation into this intriguing molecule.

References

-

PubChem. (n.d.). 2-(2-Phenoxyethoxy)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link][1]

-

Philip Harris Ltd. (2013). Safety Data Sheet for Benzoic Acid. Retrieved from a source providing an SDS for a related compound.[15]

-

PubChem. (n.d.). 2-[2-(2-Phenoxyethoxy)benzoyl]oxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link][16]

-

Wiley. (n.d.). m-(2-Phenoxyethoxy)benzoic acid. SpectraBase. Retrieved from [Link][9]

-

National Industrial Chemicals Notification and Assessment Scheme. (2016). Benzoic acid, 2-hydroxy-, phenylmethyl ester: Human health tier II assessment. Australian Department of Health.[17]

-

Google Patents. (n.d.). US20070219395A1 - Process for the preparation of substituted 2-(phenoxymethyl)benzoic acids. Retrieved from [7]

-

Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Retrieved from [Link][2]

-

Almasirad, A., et al. (2006). Synthesis and Analgesic Activity of 2-Phenoxybenzoic Acid and N-Phenylanthranilic Acid Hydrazides. Biological & Pharmaceutical Bulletin, 29(6), 1180-5.[13]

-

Organic Syntheses. (2023). Synthesis of Phenols from Benzoic Acids. Retrieved from [Link][8]

-

Google Patents. (n.d.). Process for preparing 2-nitro-5-\substituted-phenoxy\ benzoic acids and salts thereof. Retrieved from [18]

-

NIST. (n.d.). Benzoic acid, 2-phenoxy-. NIST Chemistry WebBook. Retrieved from [Link][19]

-

Redox. (2022). Safety Data Sheet Benzoic acid. Retrieved from [Link][20]

-

CompTox Chemicals Dashboard. (n.d.). Benzoic acid, 2-(oxophenylacetyl)-. U.S. Environmental Protection Agency. Retrieved from [Link][21]

-

Patsnap Synapse. (2024). What is the mechanism of Benzoic Acid?. Retrieved from [Link][4]

-

PubMed. (2006). Synthesis and analgesic activity of 2-phenoxybenzoic acid and N-phenylanthranilic acid hydrazides. National Library of Medicine. Retrieved from [Link][6]

-

Agriculture and Environment Research Unit (AERU). (n.d.). Benzoic acid. University of Hertfordshire. Retrieved from [Link][22]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link][10]

-

Agnitio Pharma. (n.d.). 2-((2-(2-Methoxyethoxy) ethoxy)carbonyl) benzoic acid. Retrieved from [Link][23]

-

FSIS USDA. (n.d.). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. Retrieved from [Link][11]

-

ResearchGate. (2025). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective.[24]

-

University of Science and Technology Journals. (2023). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. Retrieved from [Link][12]

Sources

- 1. 2-(2-Phenoxyethoxy)benzoic acid | C15H14O4 | CID 2360902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. preprints.org [preprints.org]

- 3. Benzoic acid - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of Benzoic Acid? [synapse.patsnap.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis and analgesic activity of 2-phenoxybenzoic acid and N-phenylanthranilic acid hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. US20070219395A1 - Process for the preparation of substituted 2-(phenoxymethyl)benzoic acids - Google Patents [patents.google.com]

- 8. orgsyn.org [orgsyn.org]

- 9. spectrabase.com [spectrabase.com]

- 10. helixchrom.com [helixchrom.com]

- 11. fsis.usda.gov [fsis.usda.gov]

- 12. journals.ust.edu [journals.ust.edu]

- 13. researchgate.net [researchgate.net]

- 14. fishersci.com [fishersci.com]

- 15. cdn.images.fecom-media.com [cdn.images.fecom-media.com]

- 16. 2-[2-(2-Phenoxyethoxy)benzoyl]oxybenzoic acid | C22H18O6 | CID 54854684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 18. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 19. Benzoic acid, 2-phenoxy- [webbook.nist.gov]

- 20. redox.com [redox.com]

- 21. CompTox Chemicals Dashboard [comptox.epa.gov]

- 22. Benzoic acid [sitem.herts.ac.uk]

- 23. agnitio.co.in [agnitio.co.in]

- 24. researchgate.net [researchgate.net]

Molecular weight and formula of 2-(2-Phenoxyethoxy)benzoic acid

An In-Depth Technical Guide to 2-(2-Phenoxyethoxy)benzoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 2-(2-Phenoxyethoxy)benzoic acid, a distinct organic molecule featuring a benzoic acid core modified with a phenoxyethoxy side chain. This document details its fundamental molecular properties, including its chemical formula and molecular weight, and presents a framework for its synthesis, purification, and analytical characterization. By synthesizing data from established chemical databases and related literature, this guide serves as a foundational resource for researchers exploring its potential applications in medicinal chemistry, organic synthesis, and materials science. The methodologies described herein are grounded in established chemical principles to ensure scientific integrity and reproducibility.

Introduction: The Context of Aryloxyalkanoic Acids

2-(2-Phenoxyethoxy)benzoic acid belongs to the broader class of aryloxyalkanoic acids, compounds characterized by an aromatic ring linked via an ether oxygen to an alkyl chain terminating in a carboxylic acid. This structural motif is of significant interest in the pharmaceutical and chemical industries. The parent compound, benzoic acid, and its derivatives are widely used as preservatives, chemical intermediates, and precursors to plasticizers.[1][2][3] The introduction of an extended ether linkage, as seen in the topic compound, modulates properties such as lipophilicity, conformational flexibility, and hydrogen bonding capacity. These modifications are critical in drug design for optimizing pharmacokinetic and pharmacodynamic profiles. For instance, related structures have been investigated as agonists or antagonists for receptors like the peroxisome proliferator-activated receptor (PPAR), highlighting their potential in treating metabolic disorders.[4] This guide focuses specifically on the ortho-substituted isomer, 2-(2-Phenoxyethoxy)benzoic acid, providing the core technical data required for its scientific evaluation.

Core Molecular Profile

The fundamental identity of a chemical compound is established by its structure, formula, and molecular weight. These core attributes are essential for stoichiometric calculations, analytical interpretation, and registration in chemical databases.

dot

Caption: 2D structure of 2-(2-Phenoxyethoxy)benzoic acid.

The molecular properties of 2-(2-Phenoxyethoxy)benzoic acid are summarized below.

| Identifier | Value | Source |

| Molecular Formula | C₁₅H₁₄O₄ | PubChem[5] |

| Molecular Weight | 258.27 g/mol | PubChem[5] |

| IUPAC Name | 2-(2-phenoxyethoxy)benzoic acid | PubChem[5] |

| PubChem CID | 2360902 | PubChem[5] |

Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in various systems, influencing everything from solubility in laboratory solvents to absorption and distribution in biological systems. The data for 2-(2-Phenoxyethoxy)benzoic acid are primarily based on computational models, which provide reliable estimates for guiding experimental design.

| Property | Value | Method | Source |

| XLogP3 | 2.8 | Computed | PubChem[5] |

| Hydrogen Bond Donor Count | 1 | Computed | PubChem[5] |

| Hydrogen Bond Acceptor Count | 4 | Computed | PubChem[5] |

| Rotatable Bond Count | 6 | Computed | PubChem[5] |

| Topological Polar Surface Area | 55.8 Ų | Computed | PubChem[5] |

Synthesis and Purification Workflow

A reliable synthetic route is paramount for obtaining high-purity material for research. A logical and well-established approach for synthesizing 2-(2-Phenoxyethoxy)benzoic acid is via a Williamson ether synthesis, a classic and robust method for forming ether linkages.

Proposed Synthetic Protocol

This protocol involves the reaction of a salicylic acid ester with a phenoxyethyl halide, followed by saponification (hydrolysis) of the ester to yield the final carboxylic acid.

Step 1: Ether Formation (Williamson Ether Synthesis)

-

Reagents & Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl salicylate (1.0 eq), 2-phenoxyethyl bromide (1.1 eq), and potassium carbonate (K₂CO₃, 2.0 eq) in an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetone.

-

Causality: Methyl salicylate is used to protect the acidic carboxylic acid proton, which would otherwise interfere with the basic conditions. K₂CO₃ acts as the base to deprotonate the phenolic hydroxyl group, forming a nucleophilic phenoxide. DMF is an excellent solvent for this type of Sₙ2 reaction.

-

-

Reaction: Heat the mixture to 80-100 °C and stir vigorously for 12-24 hours.

-

Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC), observing the consumption of methyl salicylate.

-

Workup: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

Step 2: Ester Hydrolysis (Saponification)

-

Reagents & Setup: Dissolve the crude ester product from Step 1 in a mixture of methanol or ethanol and an aqueous solution of sodium hydroxide (NaOH, 2-3 eq).

-

Reaction: Heat the mixture to reflux (60-80 °C) for 2-4 hours until the ester is fully consumed (monitor by TLC).

-

Causality: NaOH mediates the hydrolysis of the methyl ester back to the carboxylic acid (in its salt form, sodium carboxylate).

-

-

Workup & Purification: Cool the reaction mixture and remove the organic solvent via rotary evaporation. Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any non-acidic impurities.

-

Acidification: Cool the aqueous layer in an ice bath and acidify slowly with cold 2N hydrochloric acid (HCl) until the pH is ~2. The desired product, 2-(2-Phenoxyethoxy)benzoic acid, should precipitate as a solid.

-

Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

dot

Caption: Proposed workflow for the synthesis of the target compound.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step. A combination of spectroscopic methods should be employed to unambiguously verify the structure.

| Technique | Expected Observations |

| ¹H NMR | - Aromatic protons (benzoic ring): Multiplets between ~7.0-8.0 ppm. - Aromatic protons (phenyl ring): Multiplets between ~6.9-7.3 ppm. - Carboxylic acid proton: A broad singlet >10 ppm (may exchange with D₂O). - Ethoxy protons (-OCH₂CH₂O-): Two distinct triplets around 4.0-4.5 ppm. |

| ¹³C NMR | - Carboxylic carbon (C=O): Signal at ~165-170 ppm. - Aromatic carbons: Multiple signals in the ~115-160 ppm range. - Ethoxy carbons (-OCH₂CH₂O-): Two signals in the ~65-75 ppm range. |

| FTIR | - Carboxylic O-H stretch: A very broad band from ~2500-3300 cm⁻¹. - Carbonyl C=O stretch: A strong, sharp peak around ~1680-1710 cm⁻¹. - Aryl-Alkyl Ether C-O stretch: Strong absorptions around ~1220-1260 cm⁻¹. |

| Mass Spec. | - Expected [M-H]⁻ peak at m/z 257.08 for ESI-negative mode. - Expected [M+H]⁺ peak at m/z 259.09 for ESI-positive mode. |

dot

Caption: A self-validating workflow for analytical characterization.

Potential Research Applications

While specific applications for 2-(2-Phenoxyethoxy)benzoic acid are not extensively documented, its structure suggests relevance in several key research areas:

-

Medicinal Chemistry: As a scaffold, it can be used to synthesize more complex molecules for drug discovery. The combination of a carboxylic acid (a common pharmacophore) and a flexible ether-linked aromatic system makes it a candidate for developing ligands for various biological targets, including nuclear receptors and enzymes.[4]

-

Polymer and Materials Science: Benzoic acid derivatives are used in the production of plasticizers, resins, and coatings.[2][3] The phenoxyethoxy moiety could impart unique properties of flexibility and thermal stability if incorporated into polymer backbones or used as a modifying agent.

-

Organic Synthesis Intermediate: This compound serves as a valuable building block. The carboxylic acid group can be converted into a wide range of other functional groups (e.g., esters, amides, acid chlorides), enabling its use in multi-step synthetic campaigns.[6]

Safety and Handling

2-(2-Phenoxyethoxy)benzoic acid is a research chemical and lacks extensive toxicological data. Therefore, it must be handled with standard laboratory precautions:

-

Use appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Avoid contact with skin and eyes.

-

A compound-specific Safety Data Sheet (SDS) should be consulted before use if available from a commercial supplier.

Conclusion

2-(2-Phenoxyethoxy)benzoic acid (C₁₅H₁₄O₄) is a well-defined organic compound with a molecular weight of 258.27 g/mol .[5] Its structure presents significant opportunities for exploration in medicinal chemistry and materials science. This guide has provided a robust technical foundation, outlining its core properties, a plausible and detailed synthetic pathway, and a comprehensive strategy for its analytical validation. By following the principles of causality and self-validation described herein, researchers can confidently synthesize and characterize this compound for further investigation.

References

-

PubChem. 2-(2-Phenoxyethoxy)benzoic acid. National Center for Biotechnology Information. [Link]

-

SpectraBase. m-(2-Phenoxyethoxy)benzoic acid. Wiley. [Link]

-

PubChem. 2-[2-(2-Phenoxyethoxy)benzoyl]oxybenzoic acid. National Center for Biotechnology Information. [Link]

-

Cheméo. Chemical Properties of Benzoic acid, 2-phenoxy- (CAS 2243-42-7). [Link]

-

PubChem. 2-(Phenoxymethyl)benzoic acid. National Center for Biotechnology Information. [Link]

-

U.S. EPA. Benzoic acid, 2-phenoxy- - Substance Details. [Link]

- Google Patents. US20070219395A1 - Process for the preparation of substituted 2-(phenoxymethyl)benzoic acids.

-

NIST WebBook. 2-((2-(2-Methoxyethoxy)ethoxy)carbonyl)benzoic acid. [Link]

-

Wikipedia. Benzoic acid. [Link]

-

NIST WebBook. Benzoic acid, 2-phenoxy-. [Link]

- Google Patents. CN104370736A - Synthesis method of 2-ethoxybenzoic acid compound.

-

UCL Discovery. Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. [Link]

- Google Patents. US4323692A - Process for preparing phenoxybenzoic acids.

-

Organic Syntheses. Synthesis of Phenols from Benzoic Acids. [Link]

-

Tradeasia. Benzoic Acid Supplier & Manufacturer | Uses, Properties, Applications. [Link]

-

Justlong in Food. Application Areas of Benzoic Acid. [Link]

-

Doc Brown's Chemistry. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm. [Link]

Sources

- 1. Benzoic acid - Wikipedia [en.wikipedia.org]

- 2. annexechem.com [annexechem.com]

- 3. justlonghealth.com [justlonghealth.com]

- 4. US20070219395A1 - Process for the preparation of substituted 2-(phenoxymethyl)benzoic acids - Google Patents [patents.google.com]

- 5. 2-(2-Phenoxyethoxy)benzoic acid | C15H14O4 | CID 2360902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. orgsyn.org [orgsyn.org]

Solubility of 2-(2-Phenoxyethoxy)benzoic acid in organic solvents

An In-depth Technical Guide to the Solubility of 2-(2-Phenoxyethoxy)benzoic Acid in Organic Solvents: A Predictive and Methodological Approach

Executive Summary

2-(2-Phenoxyethoxy)benzoic acid is an aromatic carboxylic acid with potential applications in pharmaceutical and chemical synthesis. A thorough understanding of its solubility in various organic solvents is fundamental for its effective use in reaction chemistry, purification, and formulation development.[] This guide addresses the notable absence of publicly available quantitative solubility data for this specific compound. In lieu of established data, this document provides a framework for researchers, scientists, and drug development professionals to predict and experimentally determine its solubility profile. By dissecting the molecule's structural attributes and applying first principles of physical chemistry, we offer predictive insights into its behavior across different solvent classes. Furthermore, we present a detailed, self-validating experimental protocol for equilibrium solubility determination, empowering researchers to generate reliable, in-house data. This approach combines theoretical expertise with practical, field-proven methodology to create a comprehensive resource for working with 2-(2-Phenoxyethoxy)benzoic acid.

Physicochemical Characterization of 2-(2-Phenoxyethoxy)benzoic Acid

-

Carboxylic Acid Group (-COOH): This is the most influential polar feature of the molecule. The hydroxyl (-OH) component can act as a hydrogen bond donor, while the carbonyl (C=O) oxygen can act as a hydrogen bond acceptor. This group imparts acidic properties and a strong potential for interaction with polar solvents.

-

Aromatic Rings (Benzene and Phenoxy): These two phenyl rings are large, non-polar, hydrophobic regions. They primarily interact through van der Waals forces (specifically, London dispersion forces) and are favored by non-polar or moderately polar aromatic solvents.

-

Ether Linkages (-O-): The two ether oxygens are polar and can act as hydrogen bond acceptors. They add flexibility to the molecule and contribute to its ability to interact with a range of solvents.

The interplay between the hydrophilic carboxylic acid group and the hydrophobic aromatic portions suggests that 2-(2-Phenoxyethoxy)benzoic acid is an amphiphilic molecule, whose solubility will be highly dependent on the solvent's ability to accommodate these competing characteristics.

Theoretical Principles of Solubility

The solubility of a solid solute in a liquid solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy released from solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute forces (crystal lattice energy) and the solvent-solvent forces.[]

The principle of "like dissolves like" is a useful heuristic:

-

Polar Solutes dissolve best in polar solvents . The solubility is driven by dipole-dipole interactions and, most significantly, hydrogen bonding.

-

Non-polar Solutes dissolve best in non-polar solvents , driven by weaker van der Waals forces.

A solvent's polarity is determined by its dipole moment and its ability to form hydrogen bonds. Solvents can be broadly classified as:

-

Polar Protic: Possess O-H or N-H bonds and can act as both hydrogen bond donors and acceptors (e.g., water, ethanol, methanol).

-

Polar Aprotic: Have a significant dipole moment but lack O-H or N-H bonds, making them only hydrogen bond acceptors (e.g., acetone, dimethyl sulfoxide, ethyl acetate).

-

Non-polar: Have low dielectric constants and cannot form hydrogen bonds (e.g., hexane, toluene, carbon tetrachloride).

Predicted Solubility Profile based on Molecular Structure

Based on the structural features of 2-(2-Phenoxyethoxy)benzoic acid, we can predict its solubility behavior in various organic solvent classes.

// Define the molecule node mol [label="2-(2-Phenoxyethoxy)benzoic acid", pos="0,0!", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Define functional group nodes COOH [label="Carboxylic Acid (-COOH)\n- H-bond donor/acceptor\n- Polar/Hydrophilic", pos="-3,2!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ether [label="Ether Linkages (-O-)\n- H-bond acceptor\n- Polar", pos="3,2!", fillcolor="#34A853", fontcolor="#FFFFFF"]; Aromatic [label="Aromatic Rings\n- Hydrophobic\n- van der Waals interactions", pos="0,-2.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Define solvent class nodes PolarProtic [label="Polar Protic Solvents\n(e.g., Ethanol)", pos="-5,0!", shape=record, fillcolor="#FBBC05", fontcolor="#202124"]; PolarAprotic [label="Polar Aprotic Solvents\n(e.g., DMSO, Acetone)", pos="5,0!", shape=record, fillcolor="#FBBC05", fontcolor="#202124"]; NonPolar [label="Non-Polar Solvents\n(e.g., Toluene, Hexane)", pos="0,-5!", shape=record, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges from molecule to functional groups mol -- COOH [style=dashed, color="#5F6368"]; mol -- Ether [style=dashed, color="#5F6368"]; mol -- Aromatic [style=dashed, color="#5F6368"];

// Edges from functional groups to solvent classes COOH -- PolarProtic [label="Strong Interaction", color="#4285F4"]; COOH -- PolarAprotic [label="Strong Interaction", color="#4285F4"]; Ether -- PolarProtic [label="Good Interaction", color="#34A853"]; Ether -- PolarAprotic [label="Good Interaction", color="#34A853"]; Aromatic -- NonPolar [label="Favorable Interaction", color="#EA4335"]; Aromatic -- PolarProtic [label="Unfavorable", style=dotted, color="#5F6368"]; }

Figure 1: Intermolecular interactions of 2-(2-Phenoxyethoxy)benzoic acid.High Solubility is Expected in:

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are excellent hydrogen bond acceptors and have high polarity, which can effectively solvate both the carboxylic acid group and the ether linkages without the competing self-association seen in protic solvents.

-

Lower Alcohols (e.g., Methanol, Ethanol): As polar protic solvents, they can act as both H-bond donors and acceptors, interacting favorably with the carboxylic acid and ether groups. The alkyl chain also provides some capacity to solvate the aromatic rings.[3]

Moderate Solubility is Expected in:

-

Ketones (e.g., Acetone) and Esters (e.g., Ethyl Acetate): These common polar aprotic solvents can accept hydrogen bonds from the carboxylic acid group. Their overall polarity is sufficient to dissolve the molecule, but likely to a lesser extent than highly polar solvents like DMSO.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have moderate polarity. Chloroform, being weakly acidic, can interact with the ether and carbonyl oxygens, potentially leading to reasonable solubility.[4]

Low to Negligible Solubility is Expected in:

-

Aromatic Hydrocarbons (e.g., Toluene): While toluene might interact favorably with the molecule's phenyl rings, its non-polar nature is poorly suited to solvate the highly polar carboxylic acid group.[3]

-

Aliphatic Hydrocarbons (e.g., Hexane, Heptane): These non-polar solvents cannot effectively solvate the polar functional groups, leading to very poor solubility.[3][4]

Table 1: Predicted Solubility of 2-(2-Phenoxyethoxy)benzoic acid

| Solvent Class | Example Solvents | Predicted Solubility | Primary Interactions |

| Polar Protic | Ethanol, Methanol | High | Hydrogen bonding (donor & acceptor) |

| Polar Aprotic | DMSO, Acetone | High to Moderate | Hydrogen bonding (acceptor), Dipole-dipole |

| Chlorinated | Dichloromethane | Moderate | Dipole-dipole |

| Aromatic | Toluene | Low | van der Waals (favorable with rings) |

| Non-polar Aliphatic | Hexane, Heptane | Very Low | van der Waals (unfavorable with polar groups) |

Standardized Protocol for Experimental Solubility Determination

To obtain definitive quantitative data, an experimental approach is necessary. The equilibrium shake-flask method is a robust and widely accepted technique for determining the solubility of an active pharmaceutical ingredient (API) or chemical compound.[5][6]

Objective

To determine the equilibrium solubility of 2-(2-Phenoxyethoxy)benzoic acid in a selected organic solvent at a constant temperature.

Materials and Equipment

-

2-(2-Phenoxyethoxy)benzoic acid (solid, confirmed purity)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 or 0.45 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer

Experimental Workflow

// Nodes A [label="1. Preparation\nAdd excess solid to a known\nvolume of solvent in a sealed vial."]; B [label="2. Equilibration\nAgitate on an orbital shaker at a\nconstant temperature (e.g., 24-72h)."]; C [label="3. Phase Separation\nCentrifuge the suspension to\npellet the undissolved solid."]; D [label="4. Sampling\nCarefully withdraw an aliquot of the\nclear supernatant."]; E [label="5. Filtration (Optional)\nFilter the aliquot through a\nsolvent-compatible syringe filter."]; F [label="6. Dilution\nPrecisely dilute the filtered sample\nwith mobile phase or solvent."]; G [label="7. Quantification\nAnalyze the diluted sample using a\ncalibrated HPLC or UV-Vis method."]; H [label="8. Calculation\nDetermine concentration using the calibration\ncurve and account for dilution."];

// Edges A -> B [label="Ensure saturation"]; B -> C [label="Reach equilibrium"]; C -> D [label="Isolate saturated solution"]; D -> E; E -> F; D -> F [style=dotted, label="If no filtration"]; F -> G [label="Measure concentration"]; G -> H; }

Figure 2: Workflow for the Shake-Flask Solubility Determination Method.Detailed Step-by-Step Protocol

-

Preparation of Saturated Solution:

-

Add an excess amount of solid 2-(2-Phenoxyethoxy)benzoic acid to a vial containing a known volume (e.g., 2 mL) of the test solvent. "Excess" means enough solid remains undissolved at the end of the experiment to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C for biopharmaceutical relevance).[5]

-

Agitate the samples for a sufficient duration to reach equilibrium. This can range from 24 to 72 hours. To confirm equilibrium, samples can be taken at different time points (e.g., 24h, 48h, 72h) until the measured concentration remains constant.[5]

-

-

Phase Separation:

-

Once equilibrium is reached, remove the vials from the shaker and allow them to stand briefly.

-

Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess, undissolved solid.

-

-

Sampling and Dilution:

-

Carefully withdraw a precise aliquot (e.g., 100 µL) of the clear supernatant, taking care not to disturb the solid pellet.

-

Immediately dilute the aliquot with a known volume of a suitable solvent (often the mobile phase for HPLC analysis) to prevent precipitation upon cooling or solvent evaporation.[5] This dilution must be precise and recorded.

-

-

Quantification:

-

Analyze the diluted sample using a validated and calibrated analytical method, such as HPLC-UV.

-

Prepare a standard curve of 2-(2-Phenoxyethoxy)benzoic acid in the same solvent to accurately determine the concentration of the sample.

-

-

Calculation:

-

Use the standard curve to determine the concentration of the diluted sample.

-

Calculate the original concentration in the saturated solution by multiplying the result by the dilution factor.

-

Express the final solubility in appropriate units (e.g., mg/mL, mol/L).

-

Critical Factors Influencing Solubility Measurements

-

Temperature: Solubility is highly temperature-dependent. For most solids, solubility increases with increasing temperature. Therefore, precise temperature control during the equilibration phase is critical for reproducible results.[3]

-

Purity of Compound and Solvent: Impurities in either the solute or the solvent can alter the measured solubility. Use of high-purity materials is essential.

-

Solid-State Form (Polymorphism): Different crystalline forms (polymorphs) or an amorphous form of the same compound can have different solubilities. It is crucial to characterize the solid form used in the study to ensure consistency.[5]

-

Equilibration Time: Insufficient agitation time will result in an underestimation of the true equilibrium solubility. The time required to reach equilibrium must be experimentally verified.[5]

Applications in Research and Drug Development

Determining the solubility of 2-(2-Phenoxyethoxy)benzoic acid is not merely an academic exercise; it is a critical first step in many scientific endeavors:

-

Formulation Development: For pharmaceutical applications, solubility data is essential for designing dosage forms.[7] It dictates whether a compound can be formulated as a solution, suspension, or requires solubility enhancement techniques.[]

-

Process Chemistry: In chemical synthesis, solubility governs the choice of reaction solvents, affects reaction rates, and is critical for developing effective crystallization and purification protocols.

-

Preclinical Studies: Understanding solubility in biorelevant media is a key component of the Biopharmaceutics Classification System (BCS) and helps predict a drug's oral absorption.[6][8]

Conclusion

While specific, published solubility data for 2-(2-Phenoxyethoxy)benzoic acid remains elusive, a robust scientific framework allows for strong predictions and reliable experimental determination. The molecule's amphiphilic nature, with its polar carboxylic acid and ether groups and non-polar aromatic rings, suggests a preference for polar organic solvents, particularly those capable of hydrogen bonding. For definitive quantitative results, the shake-flask equilibrium method, as detailed in this guide, provides a gold-standard protocol. By combining theoretical structural analysis with rigorous experimental methodology, researchers can effectively navigate the challenges posed by data gaps and successfully integrate 2-(2-Phenoxyethoxy)benzoic acid into their research and development workflows.

References

- Dow Development Labs. (2021, May 7). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Available from: https://www.dowdevelopmentlabs.com/ask-a-formulator-what-is-the-purpose-and-approach-to-solubility-studies/

- World Health Organization. (2018). Annex 4: WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. In: WHO Expert Committee on Specifications for Pharmaceutical Preparations: fifty-third report. WHO Technical Report Series, No. 1019. Available from: https://www.who.

- Korte, C., et al. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Journal of Pharmaceutical Sciences, 107(2), 589-598. Available from: https://pubmed.ncbi.nlm.nih.gov/29037880/

- ECA Academy. (n.d.). WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. Available from: https://www.eca-remedies.eu/gmp-news/who-protocol-to-conduct-equilibrium-solubility-experiments-for-the-purpose-of-biopharmaceutics-classification-system-based-classification-of-active-pharmaceutical-ingredients-for-biowaiver

- BOC Sciences. (n.d.). API Solubility: Key Factor in Oral Drug Bioavailability. Available from: https://www.bocsci.com/blog/api-solubility-key-factor-in-oral-drug-bioavailability/

- PubChem. (n.d.). 2-[2-(2-Phenoxyethoxy)benzoyl]oxybenzoic acid. National Center for Biotechnology Information. PubChem Compound Database; CID=54854684. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/54854684

- PubChem. (n.d.). 2-(2-Phenoxyethoxy)benzoic acid. National Center for Biotechnology Information. PubChem Compound Database; CID=2360902. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/2360902

- Cheméo. (n.d.). Chemical Properties of Benzoic acid, 2-phenoxy- (CAS 2243-42-7). Available from: https://www.chemeo.com/cid/70-553-2/Benzoic-acid-2-phenoxy-.html

- Cheméo. (n.d.). Chemical Properties of Benzoic acid, 2-(2-chlorophenoxy)ethyl ester. Available from: https://www.chemeo.com/cid/83-855-5/Benzoic-acid-2--2-chlorophenoxy-ethyl-ester.html

- Sigma-Aldrich. (n.d.). 4-(2-Phenoxyethoxy)benzoic acid. Product Page for CAS 22219-63-2. Available from: https://www.sigmaaldrich.com/US/en/product/lif/lif087880753

- Qa, N. M. K. (n.d.). Preparation of aromatic esters of 2-phenoxyethanol and exploring some of their biological activities. Available from: https://www.academia.edu/37397657/Preparation_of_aromatic_esters_of_2_phenoxyethanol_and_exploring_some_of_their_biological_activities

- BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of Benzoic Acid in Organic Solvents. Available from: https://www.benchchem.com/blog/an-in-depth-technical-guide-to-the-solubility-of-benzoic-acid-in-organic-solvents/

- Google Patents. (n.d.). Process for preparing 2-nitro-5-(substituted-phenoxy) benzoic acids and salts thereof. Available from: https://patents.google.

- Thati, J., & Rasmuson, Å. C. (2010). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. Journal of Chemical & Engineering Data, 55(11), 5124-5127. Available from: https://www.diva-portal.org/smash/record.jsf?pid=diva2%3A377033&dswid=-2393

- Google Patents. (n.d.). US20070219395A1 - Process for the preparation of substituted 2-(phenoxymethyl)benzoic acids. Available from: https://patents.google.

- Organic Syntheses. (2023). Synthesis of Phenols from Benzoic Acids. Org. Synth. 2023, 100, 199-217. Available from: http://www.orgsyn.org/demo.aspx?prep=v100p0199

- ChemicalBook. (n.d.). 2-[(2-OXO-2-PHENYLETHYL)THIO]BENZOIC ACID synthesis. Available from: https://www.chemicalbook.com/synthesis/25803-71-8.htm

- Wikipedia. (n.d.). Benzoic acid. Available from: https://en.wikipedia.org/wiki/Benzoic_acid

- ResearchGate. (n.d.). Solubility of benzoic acid in twelve organic solvents: Experimental measurement and thermodynamic modeling. Request PDF. Available from: https://www.researchgate.net/publication/287162985_Solubility_of_benzoic_acid_in_twelve_organic_solvents_Experimental_measurement_and_thermodynamic_modeling

- University of Limerick Repository. (2010). Solubility of benzoic acid in pure solvents and binary mixtures. Available from: https://ulir.ul.ie/handle/10344/4054

Sources

- 2. 2-(2-Phenoxyethoxy)benzoic acid | C15H14O4 | CID 2360902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures [diva-portal.org]

- 4. pure.ul.ie [pure.ul.ie]

- 5. who.int [who.int]

- 6. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 8. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]

A Technical Guide to Phenoxyethoxy Benzoic Acid Derivatives: Synthesis, Structure-Activity Relationships, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of phenoxyethoxy benzoic acid derivatives, a class of compounds with significant potential in therapeutic applications. While direct research on this specific scaffold is emerging, this document synthesizes information from closely related phenoxy and benzoic acid derivatives to offer a comprehensive overview of their synthesis, structure-activity relationships (SAR), and potential biological activities. By examining the established knowledge base of related compounds, we can extrapolate key insights to guide future research and development in this promising area.

Introduction: The Promise of a Flexible Scaffold

The phenoxyethoxy benzoic acid scaffold combines three key pharmacophoric elements: a terminal phenyl ring, a flexible ethoxy linker, and a benzoic acid moiety. This unique combination offers a versatile platform for designing novel therapeutic agents. The benzoic acid group serves as a crucial anchor for interactions with biological targets, often acting as a hydrogen bond donor and acceptor.[1] The lipophilic phenoxy group and the flexible ethoxy linker allow for extensive modifications to modulate the compound's physicochemical properties, such as solubility, and to fine-tune its binding affinity and selectivity for specific targets.[1]

Derivatives of the broader phenoxy acid and benzoic acid families have demonstrated a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][3] This suggests that phenoxyethoxy benzoic acid derivatives could hold similar, if not enhanced, therapeutic potential.

Synthetic Strategies: Building the Core Scaffold

The synthesis of phenoxyethoxy benzoic acid derivatives can be achieved through a multi-step process. A plausible and efficient synthetic route, extrapolated from established methods for similar compounds, is outlined below.[4]

Proposed Synthetic Workflow

The synthesis commences with the alkylation of a substituted phenol with a haloethoxybenzoate, followed by hydrolysis of the ester to yield the final carboxylic acid.

Sources

Methodological & Application

Application Note: Precision O-Alkylation of Salicylic Acid with 2-Phenoxyethyl Bromide

Abstract & Strategic Context

The alkylation of salicylic acid (2-hydroxybenzoic acid) with 2-phenoxyethyl bromide presents a classic chemoselectivity challenge common in medicinal chemistry, particularly in the synthesis of 2-(2-phenoxyethoxy)benzoic acid (a scaffold found in P2X3 antagonists and anti-inflammatory agents).

Salicylic acid contains two nucleophilic sites: the phenolic hydroxyl and the carboxylic acid. While the carboxylate is typically formed first (

Key Deliverables:

-

Selective synthesis of the ether linkage over the ester.

-

Elimination of protection/deprotection steps (e.g., methyl ester routes).

-

High-purity isolation via pH-controlled precipitation.

Reaction Mechanism & Chemoselectivity[1]

The reaction proceeds via a Williamson Ether Synthesis mechanism. Success depends on the formation of the salicylate dianion .

-

First Deprotonation: The base neutralizes the carboxylic acid to form the mono-anion (carboxylate).

-

Second Deprotonation: Excess base removes the phenolic proton, generating the dianion.

-

Nucleophilic Attack: The electron-rich phenoxide oxygen attacks the

-carbon of 2-phenoxyethyl bromide. -

Finkelstein Catalysis (Optional but Recommended): The addition of Iodide (

) converts the alkyl bromide to a more reactive alkyl iodide in situ.

Mechanistic Pathway (DOT Visualization)

Figure 1: Mechanistic pathway highlighting the critical dianion formation required for selective O-alkylation.

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1] | Role |

| Salicylic Acid | 138.12 | 1.0 | Nucleophile |

| 2-Phenoxyethyl Bromide | 201.06 | 1.1 | Electrophile |

| Potassium Carbonate ( | 138.21 | 3.0 | Base (Anhydrous) |

| Potassium Iodide (KI) | 166.00 | 0.1 | Finkelstein Catalyst |

| DMF (N,N-Dimethylformamide) | - | [0.5 M] | Solvent (Polar Aprotic) |

| HCl (1N) | - | Excess | Quenching/Precipitation |

Step-by-Step Methodology